(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate

Pheromone blend optimization Field trapping efficacy Tuta absoluta monitoring

(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate (CAS 163041-94-9; molecular formula C₁₆H₂₆O₂; molecular weight 250.38) is a C14 straight-chain triunsaturated acetate ester belonging to the class of Type I lepidopteran sex pheromones. The compound, also designated as E3,Z8,Z11-14:OAc or (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-yl acetate, is the primary sex pheromone component of the tomato leafminer, Tuta absoluta (syn.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 163041-94-9
Cat. No. B182164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate
CAS163041-94-9
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCC=CCC=CCCCC=CCCOC(=O)C
InChIInChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+
InChIKeyHWPJPNQEVWTZSJ-XBZOLNABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3E,8Z,11Z)-3,8,11-Tetradecatrienyl Acetate (CAS 163041-94-9): Identification and Core Characteristics for Scientific Procurement


(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate (CAS 163041-94-9; molecular formula C₁₆H₂₆O₂; molecular weight 250.38) is a C14 straight-chain triunsaturated acetate ester belonging to the class of Type I lepidopteran sex pheromones [1]. The compound, also designated as E3,Z8,Z11-14:OAc or (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-yl acetate, is the primary sex pheromone component of the tomato leafminer, Tuta absoluta (syn. Scrobipalpuloides absoluta, Phthorimaea absoluta) [2]. Its physicochemical profile includes a density of 0.903 ± 0.06 g/cm³ (predicted), a predicted boiling point of 333.6 ± 31.0 °C, a LogP value of 4.6–4.9, and a colorless oil appearance with light-sensitive stability requiring refrigerated storage (−20°C) in amber vials [3].

Confirmed stereochemical identity for T. absoluta field attraction
Single-component field activity reported; no minor blend required
Available in purity tiers for monitoring and analytical method validation

Why Generic Pheromone Substitution Fails: The Critical Stereochemical Specificity of (3E,8Z,11Z)-3,8,11-Tetradecatrienyl Acetate


Generic or imprecise substitution of lepidopteran pheromone components carries quantifiable functional risk due to the extreme stereochemical specificity of olfactory receptor activation. In the case of Tuta absoluta, the natural blend comprises (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate and (3E,8Z)-3,8-tetradecadienyl acetate in a 90:10 ratio [1]. Critically, the presence of the (8Z,11Z)-isomer of the dienyl acetate—at just 10% concentration—completely inhibits male attraction to the triene acetate [2]. Similarly, the (3Z,8Z,11Z)-isomer of the triene acetate differs in its receptor-binding profile and does not replicate the activity of the natural (3E,8Z,11Z)-configuration [3]. Furthermore, field evaluations demonstrate that adding other isomers of the minor component—(3E,11Z)-tetradecadienyl acetate or (8Z,11Z)-tetradecadienyl acetate—fails to significantly enhance trap catch beyond the triene acetate alone [4]. These findings underscore that substitution of this compound with a generic triene mixture, an incorrect isomer, or an imprecisely characterized analog carries a high probability of complete loss of function in field applications.

Isomer contamination

The (8Z,11Z)-dienyl acetate isomer may suppress male attraction, unlike the natural minor component.

Generic triene mixtures

Incorrect stereoisomer profiles may not replicate the field activity of the natural 90:10 blend.

Unspecified pheromone sources

Imprecise isomer characterization limits reliable trap performance; identity verification is critical.

(3E,8Z,11Z)-3,8,11-Tetradecatrienyl Acetate: Quantitative Comparative Evidence for Procurement Decisions


Component Ratio Specificity: 90:10 Blend Versus Single Component Field Attraction

Field evaluations comparing the single major component (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate against the natural 90:10 blend with (3E,8Z)-tetradecadienyl acetate reveal that the triene acetate alone is equally effective [1]. The addition of the minor component does not significantly increase trap catches, demonstrating that the triene component is sufficient as a stand-alone attractant [1].

Component ratio specificity
Head-to-head
Triene alone: 869 ± 255 males/trap; blend: no significant difference
Single-component lure supports monitoring without blend complexity
Field trial, Brazil; rubber septa, 3 nights
Pheromone blend optimization Field trapping efficacy Tuta absoluta monitoring

Isomer-Dependent Inhibitory Effect: (8Z,11Z)-Dienyl Acetate Blocks Attraction

Wind tunnel bioassays demonstrate that the presence of (8Z,11Z)-tetradecadienyl acetate at 10% concentration completely inhibits the male response to the major component (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate [1]. This isomer is distinct from the natural minor component (3E,8Z)-tetradecadienyl acetate, which does not cause inhibition [1].

Isomer-dependent inhibition
Head-to-head
(3E,8Z)-isomer preserves attraction; (8Z,11Z)-isomer causes complete loss
High stereochemical purity is essential for field activity
Wind tunnel bioassay; S. absoluta males
Stereochemical specificity Pheromone inhibition Isomer contamination risk

Synthetic Triene Acetate Outperforms Virgin Female Lures in Field Attraction

In field evaluations, rubber septa impregnated with 100 mg of synthetic (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate were more attractive to T. absoluta males than traps baited with caged virgin females [1]. The synthetic lure achieved 869 ± 255 males per trap over three consecutive nights [2].

Synthetic vs. virgin female lures
Head-to-head
Synthetic lure more attractive than caged virgin females in field trapping
Supports standardized, scalable monitoring deployment
100 mg on rubber septum; 869 ± 255 males/trap
Synthetic lure optimization Field efficacy comparison Pheromone dispenser loading

Synthetic Accessibility: 41% Overall Yield via Modern Convergent Synthesis

A modern convergent synthesis of (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate starting from but-3-yn-1-ol achieves an overall yield of 41% [1]. This represents a significant improvement over earlier routes and demonstrates the compound's synthetic tractability for commercial-scale production.

Synthetic accessibility
Reported
41% overall yield
Demonstrates synthetic tractability for scale-up
7-step convergent synthesis (2019)
Pheromone synthesis Process efficiency Scalable manufacturing

Commercial Purity Specifications: 86.91% to ≥98% Purity Tiers

Commercial suppliers offer (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate at multiple purity grades to match diverse application requirements . Entry-level product is available at 86.91% purity suitable for routine field monitoring, while analytical standard grade product (≥98% purity) supports method validation, regulatory submission, and research applications requiring rigorous quantitation . Some manufacturers offer additional intermediate purity options including 88%, 90%, and 99% grades .

Commercial purity grades
Data to verify
86.91% to ≥98% (multiple tiers)
Enables purity-grade selection for application
Supplier specifications; HPLC purity
Pheromone purity Analytical standard Quality control

Dose-Response Optimization: 0.8 mg Versus 0.5 mg Trap Loading

Field dose-response studies demonstrate that traps baited with 0.8 mg of sex pheromone (containing (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate as the active component) capture significantly more T. absoluta males than traps loaded with 0.5 mg (p = 0.005) [1].

Dispensing dose optimization
Head-to-head
0.8 mg more effective than 0.5 mg (p = 0.005)
Informs dispenser loading for monitoring sensitivity
Field trapping, Tanzania; white delta traps
Pheromone dose optimization Field efficacy Tuta absoluta monitoring

Validated Application Scenarios for (3E,8Z,11Z)-3,8,11-Tetradecatrienyl Acetate Based on Quantitative Evidence


Stand-Alone Monitoring Lure for Tuta absoluta Population Surveillance

Field evidence confirms that (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate alone is sufficient for effective monitoring of T. absoluta populations without requiring the minor blend component [1]. The triene acetate alone captures 869 ± 255 males per trap over three nights, with addition of the natural minor component (3E,8Z)-tetradecadienyl acetate failing to significantly increase catches [1]. Optimal trap loading of 0.8 mg per dispenser maximizes capture efficacy compared to 0.5 mg (p = 0.005) [2].

Mass Trapping for Tuta absoluta Population Suppression

Mass trapping programs using (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate baited traps have been validated as an economically viable alternative to conventional insecticide treatment [1]. At a deployment density of 48 traps/ha, mass trapping reduced leaf damage more efficiently than insecticide applications even when initial monitoring captures exceeded 35 males/trap/day [1]. The synthetic pheromone's superior attraction to virgin female lures enables standardized, scalable deployment [2].

Analytical Standard for Method Validation and Regulatory Compliance

High-purity (≥98%) (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate serves as an analytical reference standard for GC-MS quantitation, method validation, and regulatory submission requirements in integrated pest management programs [1]. The compound's stereochemical specificity—where contamination with incorrect isomers such as (8Z,11Z)-tetradecadienyl acetate completely inhibits attraction [2]—necessitates rigorous analytical characterization that only high-purity reference material can support.

Mating Disruption Research and Development

Research on mating disruption using (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate as the active component has demonstrated 60–90% interruption of male orientation at application rates of 35–50 g a.i./ha in small-plot trials [1]. While complete crop protection was not achieved in these initial studies—attributed to factors including high pest density and mated female immigration [1]—the compound remains the foundational active ingredient for ongoing mating disruption formulation development.

Application
Selection Property
Validation Focus
Tuta absoluta monitoring
Single-component lure activity
Trap catch consistency in target region
Mass trapping programs
Standardized synthetic attractant
Population suppression under high-density field conditions
GC-MS analytical standard
High stereochemical purity (≥98%)
Isomer-specific quantitation and method validation
Mating disruption formulation
Active compound for disruption studies
Male orientation interruption in plot trials

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